molecular formula C10H11N5O B14543012 4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one CAS No. 62191-24-6

4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B14543012
CAS No.: 62191-24-6
M. Wt: 217.23 g/mol
InChI Key: GPFSOKSNLNVTBW-UHFFFAOYSA-N
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Description

4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group, an aminomethyl group, and a phenyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one can be achieved through several methods:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminobenzonitrile with formamide in the presence of a catalyst can lead to the formation of the triazine ring.

    Reductive Amination: Another method involves the reductive amination of 4-aminobenzaldehyde with formaldehyde and ammonia, followed by cyclization to form the triazine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized triazine derivatives, reduced triazine derivatives, and various substituted triazine compounds.

Scientific Research Applications

4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(aminomethyl)-6-methyl-1,2,4-triazin-5(4H)-one
  • 4-Amino-3-(aminomethyl)-6-ethyl-1,2,4-triazin-5(4H)-one
  • 4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-thione

Uniqueness

4-Amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both amino and aminomethyl groups, which confer specific reactivity and potential biological activity

Properties

CAS No.

62191-24-6

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

4-amino-3-(aminomethyl)-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C10H11N5O/c11-6-8-13-14-9(10(16)15(8)12)7-4-2-1-3-5-7/h1-5H,6,11-12H2

InChI Key

GPFSOKSNLNVTBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N(C2=O)N)CN

Origin of Product

United States

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